molecular formula C21H19N3 B12156347 N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]pyridin-2-amine

N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]pyridin-2-amine

Cat. No.: B12156347
M. Wt: 313.4 g/mol
InChI Key: BTOXJXMUJGCFPB-UHFFFAOYSA-N
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Description

N-[(2-Methyl-1H-indol-3-yl)(phenyl)methyl]pyridin-2-amine is a hybrid molecule featuring a 2-methylindole core linked to a phenyl group and a pyridin-2-amine moiety. This compound is structurally significant due to the indole scaffold, which is prevalent in bioactive molecules, and the pyridine ring, which enhances solubility and binding interactions. Its synthesis typically involves condensation reactions between 2-methylindole derivatives, aldehydes, and pyridin-2-amine precursors, as exemplified in protocols for related compounds .

Properties

Molecular Formula

C21H19N3

Molecular Weight

313.4 g/mol

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)-phenylmethyl]pyridin-2-amine

InChI

InChI=1S/C21H19N3/c1-15-20(17-11-5-6-12-18(17)23-15)21(16-9-3-2-4-10-16)24-19-13-7-8-14-22-19/h2-14,21,23H,1H3,(H,22,24)

InChI Key

BTOXJXMUJGCFPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3)NC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]pyridin-2-amine is a complex organic compound with significant potential in medicinal chemistry. This article explores its applications, focusing on its biological activities and therapeutic potential.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The mechanism of action is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that compounds with similar structures can effectively inhibit cell proliferation in various cancer cell lines, suggesting promising avenues for therapeutic development.

Antiviral Properties

The compound has also been investigated for its antiviral activities. Preliminary studies suggest that it may interfere with viral replication processes, making it a candidate for further exploration in antiviral drug development.

Antimicrobial Effects

This compound has demonstrated antimicrobial properties against various bacterial strains. Its structural characteristics allow it to interact with bacterial cell membranes and inhibit growth.

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical reactions, including:

  • Oxidation : Using reagents like potassium permanganate to introduce oxygen-containing functional groups.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride for specific functional group reductions.
  • Substitution Reactions : Electrophilic and nucleophilic substitutions can be performed at various positions on the indole, phenyl, and pyridine rings.

These synthetic strategies enable the modification of the compound's structure to enhance its biological activity.

Case Study 1: Anticancer Efficacy

In vitro studies have evaluated the anticancer efficacy of this compound against several cancer cell lines. Results indicated that the compound significantly inhibited cell growth, with IC50 values suggesting strong activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Screening

A series of antimicrobial assays demonstrated that this compound exhibited effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) below 50 µg/mL.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Substituent Effects

The activity and physicochemical properties of this compound are influenced by substituents on the indole, phenyl, and pyridine rings. Below is a comparative analysis of key analogs:

Table 1: Structural Analogs and Substituent Variations
Compound Name Key Substituents/Modifications Bioactivity (if reported) Reference
Target Compound 2-Methylindole, phenyl, pyridin-2-amine Not explicitly reported (structural focus)
N-{[5-(4-Fluorophenyl)-oxadiazol-2-yl]methyl}pyridin-2-amine (1b) Oxadiazole, 4-fluorophenyl Antibacterial (MIC: 4–8 µg/mL)
N-{[5-(4-Methoxyphenyl)-oxadiazol-2-yl]methyl}pyridin-2-amine (1f) Oxadiazole, 4-methoxyphenyl Antifungal (MIC: 4 µg/mL)
N-[(2-Methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline () Pyridin-2-yl instead of phenyl No activity data
3-Phenyl-N-[phenyl(p-tolyl)methyl]pyridin-2-amine (3w) p-Tolyl substitution on phenyl Synthetic yield: 67%
N-[(4-Chlorophenyl)(phenyl)methyl]-3-phenylpyridin-2-amine (3z) 4-Chlorophenyl substitution Structural characterization only

Key Observations :

  • Oxadiazole Derivatives : Compounds like 1b and 1f () replace the indole core with an oxadiazole ring, enhancing antimicrobial activity. The 4-fluorophenyl group in 1b improves antibacterial potency, while the 4-methoxyphenyl in 1f favors antifungal effects.
  • Pyridine vs. Phenyl Substitutions : Replacing the phenyl group with pyridin-2-yl () alters electronic properties but lacks reported bioactivity data.
Anticancer Activity:
  • Oxadiazole Analogs: Compounds 1c, 1f, and 1g () exhibit selective anticancer activity against HOP-92 (non-small cell lung cancer) at 10 µM, with IC₅₀ values likely in the low micromolar range based on NCI-60 screening protocols.
  • Indole-Pyridine Hybrids : While the target compound lacks explicit data, structurally similar piperidin-4-amine derivatives (e.g., compound 7 in ) show inhibitory effects on AAA ATPase p97, a cancer therapeutic target.
Antimicrobial Activity:
  • The oxadiazole analogs (1b, 1f) demonstrate broad-spectrum activity, with MICs as low as 4 µg/mL against bacterial and fungal strains .

Biological Activity

N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]pyridin-2-amine is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Molecular Structure:

  • Molecular Formula: C21H19N3
  • Molecular Weight: 313.4 g/mol
  • IUPAC Name: N-[(2-methyl-1H-indol-3-yl)-phenylmethyl]pyridin-2-amine

Chemical Reactions:
this compound can undergo several chemical transformations, including:

  • Oxidation (e.g., using potassium permanganate)
  • Reduction (e.g., using lithium aluminum hydride)
  • Substitution reactions at various positions on the indole, phenyl, and pyridine rings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling and proliferation. Notably, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Numerous studies have reported the anticancer potential of this compound:

  • In vitro Studies:
    • The compound exhibited significant antiproliferative effects against various cancer cell lines, including:
      • HeLa (cervical cancer)
      • A549 (lung cancer)
      • MCF7 (breast cancer)
    • A study found that it had an IC50 value of 0.67 µM against the PC3 prostate cancer cell line, demonstrating potent cytotoxicity compared to standard drugs .
  • Mechanistic Insights:
    • The compound's mechanism includes inducing apoptosis through the modulation of apoptotic pathways and inhibiting key enzymes involved in tumor growth .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

  • It has shown effectiveness against various bacterial strains and fungi, suggesting potential as a therapeutic agent in infectious diseases.

Comparative Analysis with Similar Compounds

The biological activity of N-[2-methylindol(3)-phenylmethyl]pyridin(2)-amine can be compared with other indole derivatives to highlight its unique properties:

CompoundAnticancer ActivityAntimicrobial ActivityMechanism
N-[1-methylindol(3)-phenylmethyl]pyridin(2)-amineModerateLowTubulin inhibition
N-[2-methylindol(3)-phenylmethyl]quinolin(2)-amineHighModerateApoptosis induction
N-[2-methylindol(3)-phenylmethyl]pyrimidin(2)-amineLowHighEnzyme inhibition

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of N-[2-methylindol(3)-phenylmethyl]pyridin(2)-amine on multiple cancer cell lines. The results indicated a significant reduction in cell viability across all tested lines, with a notable IC50 value lower than established chemotherapeutics .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of the compound against pathogenic bacteria. The results showed that it inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a new antimicrobial agent .

Q & A

Q. What are the optimized synthetic routes for N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]pyridin-2-amine, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves multi-step reactions, such as Friedel-Crafts alkylation or palladium/copper-catalyzed coupling. Key steps include:

  • Catalysts : Pd/C or CuI for cross-coupling reactions .
  • Solvents : Dimethylformamide (DMF) or toluene under inert atmospheres (e.g., N₂ or Ar) .
  • Temperature : Controlled heating (e.g., 80–120°C) to avoid side reactions like indole ring decomposition .
    Methodological Tip : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can researchers assess the purity and structural integrity of this compound?

  • Analytical Techniques :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., indole C3, pyridine N-bond) .
    • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ = 313.4 for C₂₁H₁₉N₃) .
    • HPLC : Use C18 columns with acetonitrile/water mobile phases to quantify purity (>95%) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Neuroprotection : SH-SY5Y neuronal cells under oxidative stress (e.g., H₂O₂-induced apoptosis) .

Advanced Research Questions

Q. How can structural modifications enhance its bioactivity? Design a SAR study.

  • Key Modifications :
    • Indole Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to improve anticancer potency .
    • Pyridine Replacement : Substitute pyridine with quinoline to enhance blood-brain barrier penetration for neuroprotection studies .
      Methodological Approach :
    • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity for targets like tubulin or kinase enzymes .
    • In Vivo Validation : Use xenograft models for prioritized derivatives .

Q. How can contradictory biological data between this compound and its analogs be resolved?

  • Case Example : A 4-methoxyphenyl analog (CAS 308298-37-5) shows higher anticancer activity than the phenyl derivative .
    Resolution Strategies :
    • Physicochemical Profiling : Compare logP, solubility, and metabolic stability (e.g., microsomal assays) .
    • Target Engagement Studies : Use SPR or ITC to quantify binding kinetics with proposed targets .

Q. What methodologies are recommended for studying its mechanism of action in cancer cells?

  • Flow Cytometry : Assess cell cycle arrest (e.g., G2/M phase) and apoptosis (Annexin V/PI staining) .
  • Western Blotting : Quantify apoptotic markers (e.g., Bax/Bcl-2 ratio) and DNA damage response (γ-H2AX) .
  • RNA Sequencing : Identify differentially expressed genes in treated vs. untreated cells .

Q. How can researchers address stability issues during long-term storage?

  • Stability Testing :
    • Thermal Stability : TGA/DSC to determine decomposition temperatures .
    • Photodegradation : Store in amber vials under inert gas to prevent indole ring oxidation .
    • pH Sensitivity : Test solubility in buffered solutions (pH 4–9) .

Methodological and Technical Challenges

Q. What strategies mitigate low yields during scale-up synthesis?

  • Process Optimization :
    • Switch from batch to flow chemistry for exothermic reactions .
    • Use microwave-assisted synthesis to reduce reaction times .
  • Catalyst Recycling : Immobilize Pd/C on mesoporous silica for reuse .

Q. How can metabolic liabilities (e.g., rapid clearance) be addressed in preclinical studies?

  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .
  • Prodrug Design : Introduce ester or phosphate groups to improve bioavailability .

Q. What computational tools predict its pharmacokinetic properties?

  • Software :
    • SwissADME : Estimate logP, BBB permeability, and CYP450 interactions .
    • MOLPROPERTY (PubChem) : Access experimental/computed data for solubility and toxicity .

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